molecular formula C6H5ClN4 B1326438 2-Chloro-8-methyl-9H-purine CAS No. 1023813-16-2

2-Chloro-8-methyl-9H-purine

Cat. No. B1326438
CAS RN: 1023813-16-2
M. Wt: 168.58 g/mol
InChI Key: QTDVTNJGWFCHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methyl-9H-purine consists of a pyrimidine ring fused with an imidazole ring . The compound has the SMILES string Cn1cnc2cnc(Cl)nc12 .


Physical And Chemical Properties Analysis

2-Chloro-8-methyl-9H-purine is a solid substance . It has a molecular weight of 168.59 .

Scientific Research Applications

Antimycobacterial Activity

Researchers have studied the biological activity of 2-Chloro-8-methyl-9H-purine derivatives, focusing on their potential as antimycobacterial agents. These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. It has been found that small, hydrophobic substituents at the purine 2-position, including the chloro group, enhance antimycobacterial activity. The electronic properties of these substituents seem to have a minor influence on bioactivity, suggesting that structural features play a significant role in determining their effectiveness against tuberculosis. These findings highlight the potential of 2-Chloro-8-methyl-9H-purine derivatives in developing new antimycobacterial drugs with low toxicity to mammalian cells (Braendvang & Gundersen, 2007).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of 2-Chloro-8-methyl-9H-purine and its derivatives have been extensively studied. For instance, the Sonogashira cross-coupling reactions have been employed to create 2-alkynylated compounds or 2,8-dialkynylated purines, demonstrating the versatility of 2-Chloro-8-methyl-9H-purine as a substrate in organic synthesis. These methodologies allow for regioselective modification of the purine ring, offering pathways to novel compounds with potential biological activities (Ibrahim, Chevot, & Legraverend, 2011).

Eco-friendly Synthesis Approaches

Efforts have been made to develop eco-friendly synthesis approaches for 2-Chloro-8-methyl-9H-purine derivatives. For example, cellulose sulfuric acid has been utilized as a reusable catalyst under solvent-free conditions to condense 6-chloropyrimidine-4,5-diamine with different aldehydes. This method offers advantages such as high yields, short reaction times, and mild conditions, contributing to the sustainable production of 2-Chloro-8-methyl-9H-purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-8-methyl-9H-purine suggests avoiding contact with skin and eyes, and avoiding breathing mist, gas, or vapors . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2-Chloro-8-methyl-9H-purine are not mentioned in the available resources, purine derivatives have been the subject of ongoing research due to their potential pharmacological effects .

properties

IUPAC Name

2-chloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDVTNJGWFCHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methyl-9H-purine

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